Unii-2QB22hnv5B

Description

UNII-2QB22HNv5B is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS 1046861-20-4). It is characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group. This compound exhibits moderate solubility (0.24 mg/mL) and a logP (octanol-water partition coefficient) of 2.15, indicating moderate lipophilicity . It is utilized in pharmaceutical and materials science research, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality. Its bioactivity profile includes high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system drug development .

Properties

Molecular Formula |

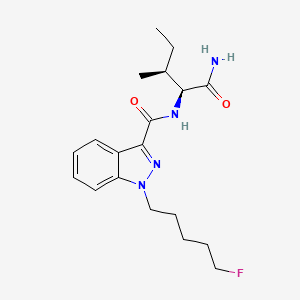

C19H27FN4O2 |

|---|---|

Molecular Weight |

362.4 |

IUPAC Name |

N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C19H27FN4O2/c1-3-13(2)16(18(21)25)22-19(26)17-14-9-5-6-10-15(14)24(23-17)12-8-4-7-11-20/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H2,21,25)(H,22,26)/t13-,16-/m0/s1 |

InChI Key |

BGRYUHNKCCAZCH-BBRMVZONSA-N |

SMILES |

CCC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |

Synonyms |

N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following boronic acid derivatives share structural similarities with UNII-2QB22HNv5B, differing primarily in substituent positions and halide composition. Key properties are compared below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | LogP<sup>1</sup> | Solubility (mg/mL) | Similarity Score<sup>2</sup> | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | Br (3-), Cl (5-) | 2.15 | 0.24 | - | Drug synthesis, catalysis |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | Br (3-), Cl (5-) | 2.10 | 0.28 | 0.87 | Polymer chemistry |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | Br (6-), Cl (2-,3-) | 2.85 | 0.15 | 0.71 | Organic electronics |

| (4-Fluoro-2-methylphenyl)boronic acid | C₇H₇BFO₂ | F (4-), CH₃ (2-) | 1.98 | 0.35 | 0.62 | Agricultural chemicals |

<sup>1</sup> LogP values calculated using XLOGP3 .

<sup>2</sup> Structural similarity scores (0–1 scale) derived from PubChem substructure analysis .

Key Findings:

Substituent Position and Reactivity :

- This compound’s 3-bromo-5-chloro configuration enhances steric hindrance compared to the 6-bromo-2,3-dichloro analog, reducing its reactivity in palladium-catalyzed couplings .

- The 4-fluoro-2-methyl derivative’s higher solubility (0.35 mg/mL) is attributed to reduced halogen bulk and methyl hydrophobicity .

Thermal Stability :

- The dichloro-substituted analog exhibits higher thermal stability (decomposition at 220°C vs. 195°C for this compound), attributed to stronger halogen bonding .

Comparison with Functionally Similar Compounds

This compound’s role in catalysis and drug synthesis overlaps with:

Metal-Organic Frameworks (MOFs):

- ZIF-8 (Zeolitic Imidazolate Framework) : While structurally distinct, ZIF-8 shares catalytic applications in cross-coupling reactions. However, this compound offers superior regioselectivity in aryl-aryl bond formation .

Organotin Compounds (e.g., Tributyltin chloride):

- Organotin compounds are toxic and environmentally persistent, whereas this compound’s boronic acid group enables greener synthesis with lower ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.